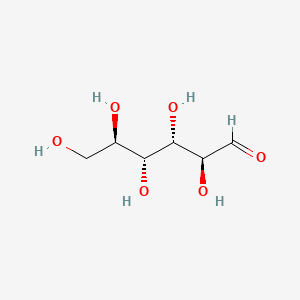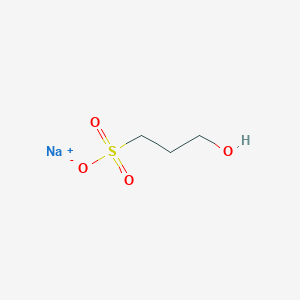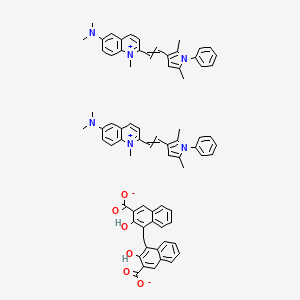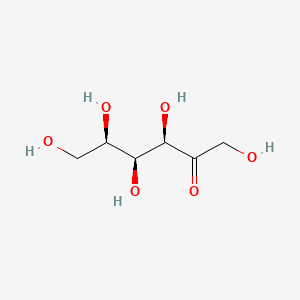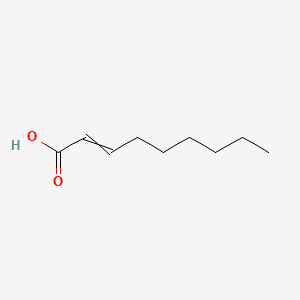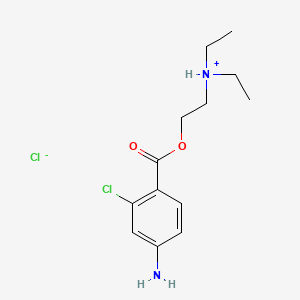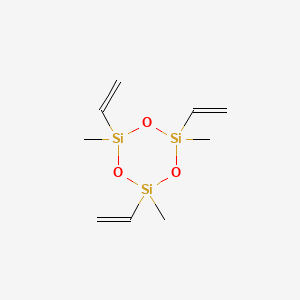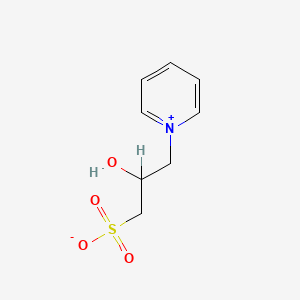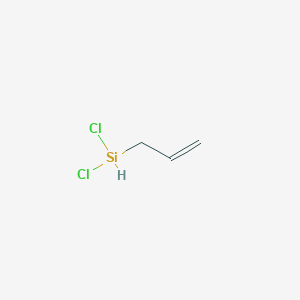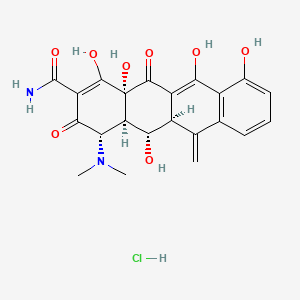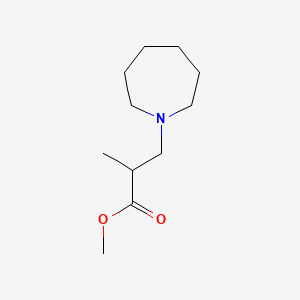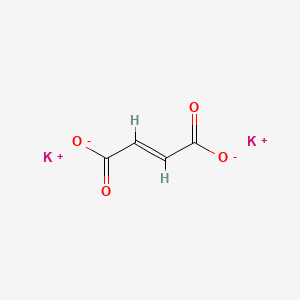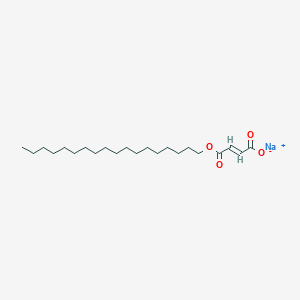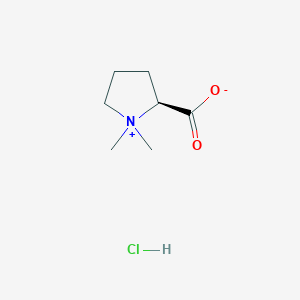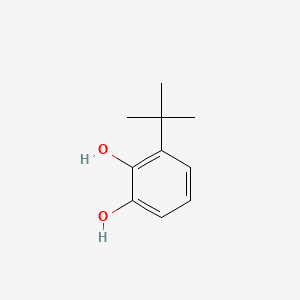
3-(tert-Butyl)benzene-1,2-diol
Descripción general
Descripción
3-(tert-Butyl)benzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.21700 . This compound is a monophenolase inhibitor that has been shown to be effective for inhibiting tyrosinase activity in bacteria .
Synthesis Analysis
The synthesis of 3-(tert-Butyl)benzene-1,2-diol can be achieved by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of 3-(tert-Butyl)benzene-1,2-diol consists of a benzene ring substituted with a tert-butyl group and two hydroxyl groups . The exact mass of the molecule is 166.09900 . The compound has a LogP value of 2.39530, indicating its lipophilicity .Chemical Reactions Analysis
The chemical reactions involving 3-(tert-Butyl)benzene-1,2-diol are typically centered around its benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The specific reaction pathway (SN1 or SN2) depends on the nature of the benzylic halide .Aplicaciones Científicas De Investigación
Catalysis and Asymmetric Hydrogenation
3-(tert-Butyl)benzene-1,2-diol is used in the field of catalysis, particularly in asymmetric hydrogenation. Imamoto et al. (2012) synthesized ligands from enantiopure tert-butylmethylphosphine-boranes, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation. This process is significant for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Alkoxycarbonylation of Alkenes
Dong et al. (2017) described the use of a palladium catalyst derived from tert-butylmethylphosphino groups for alkoxycarbonylation of alkenes, a critical process in organic synthesis and industrial applications. This method shows high efficiency and broad applicability, including in the functionalization of natural products and pharmaceuticals (Dong et al., 2017).
Alkylation Processes
Vol’eva et al. (2011) investigated the alkylation of pyrocatechol with tert-butyl alcohol in benzene, producing 3,5-di-tert-butylbenzene-1,2-diol. This study provided insights into the mechanism of alkylation processes and the formation of more stable di-tert-butyl derivatives (Vol’eva et al., 2011).
Synthesis of Metal Complexes
Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including those derived from 3-(tert-butyl)benzene-1,2-diol. These complexes have potential applications in antimicrobial activity and chemical synthesis (Golcu et al., 2005).
Generation of Radicals
Das et al. (1981) explored the generation of tert-butoxy radicals, which can react with phenols like 3-(tert-butyl)benzene-1,2-diol. This research contributes to our understanding of radical reactions in organic chemistry (Das et al., 1981).
Propiedades
IUPAC Name |
3-tert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUICYYOYEXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)benzene-1,2-diol | |
CAS RN |
4026-05-5, 27213-78-1 | |
| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-butylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

